(8E)-2-amino-6-ethyl-4-(thiophen-2-yl)-8-(thiophen-2-ylmethylidene)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
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Overview
Description
2-amino-6-ethyl-4-thiophen-2-yl-8-(thiophen-2-ylmethylidene)-5,7-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a member of pyrans.
Scientific Research Applications
Antimycobacterial Properties
A significant application of this compound is in antimycobacterial research. Kumar et al. (2007) demonstrated an efficient, green synthesis method for derivatives of the compound, which showed potent in vitro activity against Mycobacterium tuberculosis H37Rv and multi-drug-resistant tuberculosis. One specific derivative was found to be exceptionally potent, being 100 times more active than the standard isoniazid against multi-drug-resistant tuberculosis (Kumar et al., 2007).
Green Synthesis Methodology
Balalaie et al. (2013) developed an efficient, general, and atom-economic procedure for synthesizing similar derivatives. Their method utilized green media and presented high yields, demonstrating the compound's role in sustainable chemical synthesis (Balalaie et al., 2013).
Structural and Optical Properties
The compound's derivatives also have applications in material science, specifically in studying structural and optical properties. Zeyada et al. (2016) investigated the structural and optical properties of certain thin films derived from the compound, revealing significant insights into their polycrystalline nature and optical behavior (Zeyada et al., 2016).
Antiproliferative and Anti-Cancer Activities
The compound has shown promise in cancer research. Mohareb and Abdo (2022) synthesized derivatives that exhibited cytotoxicity against various cancer cell lines, indicating potential for development as anti-cancer agents (Mohareb & Abdo, 2022).
X-Ray Crystallography Studies
The structural analysis of similar compounds through X-ray crystallography has also been a focus. Sharma et al. (2015) synthesized carbonitrile compounds and determined their crystal structures, contributing to a deeper understanding of their molecular geometry (Sharma et al., 2015).
Photovoltaic Properties
In the field of photovoltaics, derivatives of the compound have been studied for their potential in organic-inorganic photodiode fabrication. Zeyada et al. (2016) explored the photovoltaic properties of certain derivatives, providing insights into their application in photodiode technology (Zeyada et al., 2016).
Properties
CAS No. |
1164495-16-2 |
---|---|
Molecular Formula |
C20H19N3OS2 |
Molecular Weight |
381.5g/mol |
IUPAC Name |
(8E)-2-amino-6-ethyl-4-thiophen-2-yl-8-(thiophen-2-ylmethylidene)-5,7-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C20H19N3OS2/c1-2-23-11-13(9-14-5-3-7-25-14)19-16(12-23)18(17-6-4-8-26-17)15(10-21)20(22)24-19/h3-9,18H,2,11-12,22H2,1H3/b13-9+ |
InChI Key |
QJAKHWIVXMCRHK-UKTHLTGXSA-N |
Isomeric SMILES |
CCN1C/C(=C\C2=CC=CS2)/C3=C(C1)C(C(=C(O3)N)C#N)C4=CC=CS4 |
SMILES |
CCN1CC(=CC2=CC=CS2)C3=C(C1)C(C(=C(O3)N)C#N)C4=CC=CS4 |
Canonical SMILES |
CCN1CC(=CC2=CC=CS2)C3=C(C1)C(C(=C(O3)N)C#N)C4=CC=CS4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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